ETHYL 2-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline ring system substituted with a 4-chlorophenyl group and an ethyl ester of benzoic acid. Its molecular formula is C24H18ClNO3, and it is often studied for its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Coupling with Benzoic Acid Derivative: The final step involves coupling the quinoline derivative with ethyl 2-aminobenzoate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring and the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline or ester derivatives.
Scientific Research Applications
ETHYL 2-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}benzoate: Similar structure but lacks the quinoline ring.
4-Chlorophenylquinoline derivatives: Compounds with similar quinoline and chlorophenyl groups but different substituents
Uniqueness
ETHYL 2-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific combination of a quinoline ring, a 4-chlorophenyl group, and an ethyl ester of benzoic acid. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H19ClN2O3 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H19ClN2O3/c1-2-31-25(30)19-8-4-6-10-22(19)28-24(29)20-15-23(16-11-13-17(26)14-12-16)27-21-9-5-3-7-18(20)21/h3-15H,2H2,1H3,(H,28,29) |
InChI Key |
NPELMCYHPDNKJR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.